4-Benzyl-1,4-oxazepan-6-one
CAS No.: 1341038-00-3
Cat. No.: VC8068429
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1341038-00-3 |
|---|---|
| Molecular Formula | C12H15NO2 |
| Molecular Weight | 205.25 g/mol |
| IUPAC Name | 4-benzyl-1,4-oxazepan-6-one |
| Standard InChI | InChI=1S/C12H15NO2/c14-12-9-13(6-7-15-10-12)8-11-4-2-1-3-5-11/h1-5H,6-10H2 |
| Standard InChI Key | ZFLVJQUUVXETJF-UHFFFAOYSA-N |
| SMILES | C1COCC(=O)CN1CC2=CC=CC=C2 |
| Canonical SMILES | C1COCC(=O)CN1CC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound’s backbone consists of a 1,4-oxazepane ring system, characterized by a seven-membered ring containing one nitrogen and one oxygen atom. The benzyl group at position 4 introduces aromaticity, enhancing lipophilicity and interaction with hydrophobic biological targets, while the ketone at position 6 provides a reactive site for further functionalization . Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 207.27 g/mol | |
| CAS Number | 1341038-00-3 | |
| SMILES Notation | O=C1C2OCCN(Cc3ccccc3)C2CC1 |
Spectroscopic Characterization
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IR Spectroscopy: A strong absorption band at ~1,710 cm⁻¹ confirms the presence of the carbonyl group (C=O) .
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NMR: NMR reveals distinct signals for the benzyl protons (δ 7.2–7.4 ppm) and the oxazepane ring protons (δ 3.5–4.2 ppm) . The carbonyl carbon appears at δ 205–210 ppm in NMR .
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Mass Spectrometry: The molecular ion peak at m/z 207.27 aligns with the molecular weight, and fragmentation patterns confirm the benzyl and ketone moieties .
Synthetic Methodologies
Cyclization of Amino Alcohol Precursors
A common route involves the cyclization of -benzyl amino alcohols. For example, (R)-2-amino-2-(4-chlorophenyl)ethanol can be oxidized to an aldehyde intermediate using Dess-Martin periodinane, followed by Grignard addition and lactamization to form the oxazepanone ring . Yields range from 49–73%, depending on the protecting group (e.g., trityl or Boc) .
Baeyer-Villiger Oxidation
-Acylated-4-piperidones undergo Baeyer-Villiger oxidation with peracids (e.g., mCPBA) to form 1,4-oxazepan-7-ones, which are subsequently functionalized at position 6 . This method is favored for scalability, achieving up to 90% yield in optimized conditions .
Metal-Catalyzed Annulation
Copper(II) trifluoromethanesulfonate and molybdenyl acetylacetonate catalyze the one-pot synthesis of benzodiazepine analogs via nitrene insertion and C–H activation . While primarily used for benzodiazepines, this approach can be adapted for 1,4-oxazepan-6-one derivatives by modifying the starting amides .
Pharmacological Applications
Neurological Target Engagement
4-Benzyl-1,4-oxazepan-6-one derivatives exhibit affinity for GABA receptors, mimicking the activity of benzodiazepines like oxazepam. Computational docking studies suggest the benzyl group interacts with hydrophobic pockets in the receptor’s α-subunit, while the ketone stabilizes hydrogen bonds with His102 .
Antimicrobial Activity
Analogous triazin-3-yl derivatives demonstrate broad-spectrum antimicrobial activity, with MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli . The ketone group enhances membrane permeability, facilitating disruption of bacterial cell walls .
Industrial and Materials Science Applications
Biodegradable Polymers
Ring-opening polymerization (ROP) of -acylated-1,4-oxazepan-7-ones produces poly(ester amide)s (PEAs) with tunable glass transition temperatures (: −2.9 to 43.75°C) . These PEAs degrade 3× faster than polycaprolactone in phosphate buffer (pH 7.4), making them viable for eco-friendly packaging .
Specialty Chemical Synthesis
The compound serves as a chiral building block in asymmetric catalysis. For example, lipase-catalyzed regioselective lactamization yields enantiopure intermediates for antitumor agents.
Comparative Analysis with Related Compounds
| Compound | Structural Difference | Bioactivity/Application |
|---|---|---|
| 4-Benzyl-1,4-oxazepan-6-ol | Hydroxyl instead of ketone | Lower metabolic stability |
| 1,4-Diazepan-6-one | Additional nitrogen atom | Enhanced GABA affinity |
| 1,4-Oxazepan-5-thione | Sulfur replaces ketone oxygen | Altered redox reactivity |
The ketone in 4-Benzyl-1,4-oxazepan-6-one enhances electrophilicity, facilitating nucleophilic additions absent in the hydroxyl analog .
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